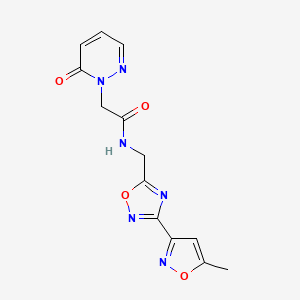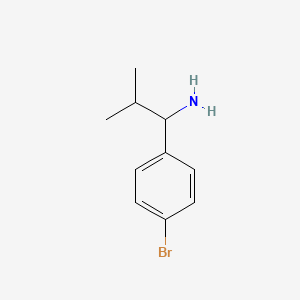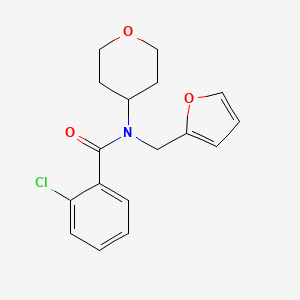![molecular formula C12H11N5 B2783970 3-Methyl-6-[3-(amino)phenyl]-1,2,4-triazolo[4,3-b]pyridazine CAS No. 66548-76-3](/img/structure/B2783970.png)
3-Methyl-6-[3-(amino)phenyl]-1,2,4-triazolo[4,3-b]pyridazine
Vue d'ensemble
Description
“3-Methyl-6-[3-(amino)phenyl]-1,2,4-triazolo[4,3-b]pyridazine” is a derivative of pyridazinone, a class of organic compounds known for their broad spectrum of pharmacological activities . Pyridazinones have been found to exhibit a wide range of pharmacological activities and have been described in a large number of research articles and patents .
Propriétés
IUPAC Name |
3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c1-8-14-15-12-6-5-11(16-17(8)12)9-3-2-4-10(13)7-9/h2-7H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJICVFGADMKYOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-6-[3-(amino)phenyl]-1,2,4-triazolo[4,3-b]pyridazine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-Fluorophenyl)cyclopropyl]acetonitrile](/img/structure/B2783887.png)
![1-(4-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2783889.png)
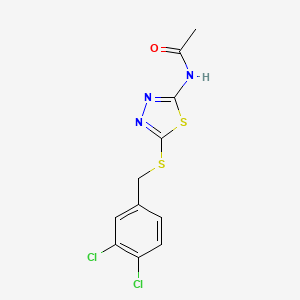
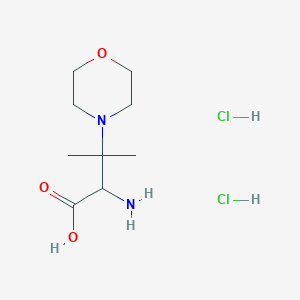
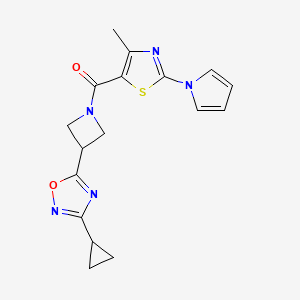
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide](/img/structure/B2783895.png)
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B2783897.png)
![N-([2,2'-bifuran]-5-ylmethyl)benzenesulfonamide](/img/structure/B2783900.png)
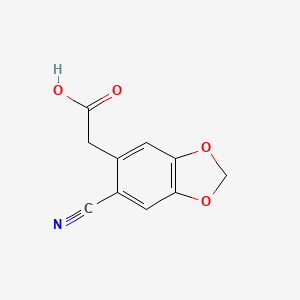
![3,3-dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/no-structure.png)
![Ethyl 5-(adamantane-1-carbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2783906.png)
